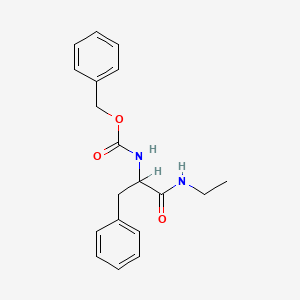

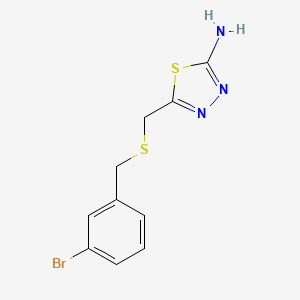

5-(((3-Bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

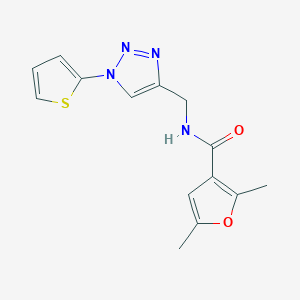

The compound “5-(((3-Bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-amine” is a complex organic molecule. It contains a thiadiazole ring, which is a type of heterocycle that is often found in various pharmaceuticals . The molecule also contains a bromobenzyl group, which is a benzene ring with a bromine atom and a methylthio group attached .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the thiadiazol ring, which may participate in various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the bromine atom might make the compound relatively heavy and polar, while the thiadiazol ring might contribute to its stability .Applications De Recherche Scientifique

Antiproliferative and Antimicrobial Properties

Research on Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, a related compound, has shown significant biological activity. These compounds exhibit DNA protective abilities against oxidative damage and strong antimicrobial activity against certain strains like S. epidermidis. Particularly, some derivatives have shown cytotoxicity against cancer cell lines like PC-3 and MDA-MB-231, indicating potential antiproliferative properties that could be explored for chemotherapy applications (Gür et al., 2020).

Photodynamic Therapy Applications

Another study focused on zinc phthalocyanine derivatives, substituted with 1,3,4-thiadiazole groups, revealing their suitability as Type II photosensitizers in photodynamic therapy for cancer treatment. These compounds demonstrated high singlet oxygen quantum yields and good fluorescence properties, crucial for effective photodynamic therapy applications (Pişkin et al., 2020).

Acetylcholinesterase Inhibition for Alzheimer's Disease

The acetylcholinesterase-inhibition activity of 5-benzyl-1,3,4-thiadiazol-2-amine derivatives has been investigated, highlighting their potential in Alzheimer's disease treatment. One derivative showed significant inhibition activity, suggesting its role in developing therapeutic agents for neurodegenerative diseases (Zhu et al., 2016).

Molecular Cocrystals for Drug Development

Molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine have been studied for their hydrogen bonding patterns, revealing insights into drug formulation and development. These studies provide foundational knowledge for creating stable pharmaceutical cocrystals with improved drug properties (Smith & Lynch, 2013).

Quantum Chemical and Structural Analysis

Quantitative assessment and crystallographic studies on thiadiazole derivatives have explored their noncovalent interactions, offering insights into the molecular design of new drugs. These analyses help understand the stability and interaction mechanisms of potential therapeutic agents (El-Emam et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

5-[(3-bromophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3S2/c11-8-3-1-2-7(4-8)5-15-6-9-13-14-10(12)16-9/h1-4H,5-6H2,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNRZGWBINMVHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CSCC2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24793112 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propylquinolin-4(1H)-one](/img/structure/B2583202.png)

![N-[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)azetidin-3-yl]acetamide](/img/structure/B2583203.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2583205.png)

![4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2583208.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2583210.png)

![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2583211.png)

![N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide](/img/structure/B2583218.png)

![(4-[4-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride](/img/structure/B2583219.png)